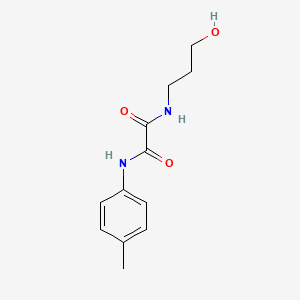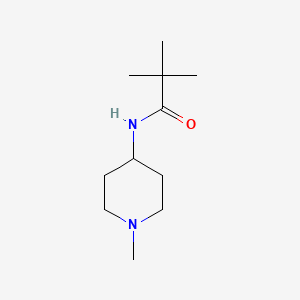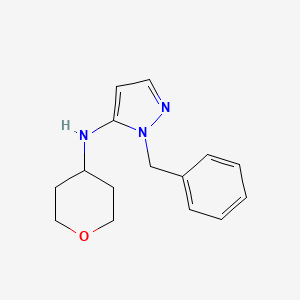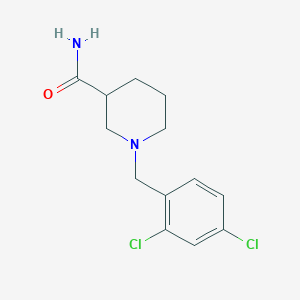
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide, also known as HMPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMPE is a derivative of ethylenediamine, which is a common building block in many organic compounds.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide is not yet fully understood. However, it is believed that N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide interacts with the cell membrane of cancer cells, leading to the internalization of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide and any drug that is attached to it. This targeted drug delivery approach has the potential to increase the effectiveness of cancer treatments while reducing side effects.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been shown to have low toxicity and is well-tolerated in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide in lab experiments is its ability to target specific cells, allowing for more precise drug delivery. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effectiveness in different scenarios.
Orientations Futures
1. Further research is needed to understand the mechanism of action of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide and its potential applications in drug delivery.
2. The use of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide in nanotechnology should be explored further, as it has the potential to create nanoparticles with unique properties.
3. N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide could potentially be used in combination with other drugs to increase their effectiveness and reduce side effects.
4. The development of new synthesis methods for N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide could lead to improved yields and lower costs.
5. The safety and efficacy of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide should be studied in human clinical trials to determine its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide involves the reaction of 4-methylphenyl isocyanate with 3-hydroxypropylamine in the presence of a catalyst. The reaction results in the formation of N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide, which is a white crystalline solid.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been studied extensively in the field of biomedical research due to its potential applications as a drug delivery agent. N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been shown to have a high affinity for certain types of cancer cells, making it a promising candidate for targeted drug delivery. In addition, N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide has been studied for its potential applications in the field of nanotechnology, as it can be used to create nanoparticles with unique properties.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-3-5-10(6-4-9)14-12(17)11(16)13-7-2-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUSTRPKELOSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-N'-(4-methylphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)

![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)


![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5205371.png)
![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)